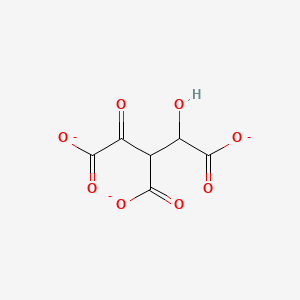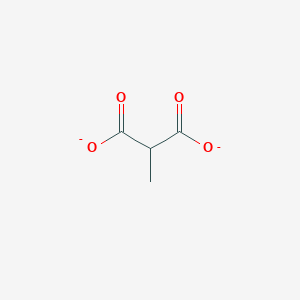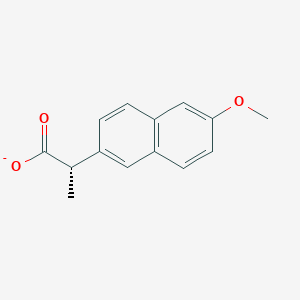
Anaprox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naproxen(1-) is the anion formed from naproxen by loss of a proton from the carboxy group. It is a conjugate base of a naproxen.
An anti-inflammatory agent with analgesic and antipyretic properties. Both the acid and its sodium salt are used in the treatment of rheumatoid arthritis and other rheumatic or musculoskeletal disorders, dysmenorrhea, and acute gout.
Aplicaciones Científicas De Investigación
1. Potentiometric Sensor Development
Anaproxen, the active ingredient in Anaprox, has been investigated for its application in developing potentiometric sensors. A study by Kormosh et al. (2021) designed a sensor with a plasticized PVC membrane that is sensitive to naproxen anion. This sensor shows potential for detecting and determining naproxen in pharmaceutical formulations, demonstrating this compound's relevance in analytical chemistry and drug monitoring applications (Kormosh et al., 2021).
2. Anti-Bacterial Surface Modification
Accelerated Neutral Atom Beam (ANAB) technology has been used to modify polypropylene surfaces, reducing bacterial colonization without using drugs or antibiotics. Although not directly involving this compound, this study's relevance lies in the name similarity with ANAB, demonstrating a connection to advanced material science and biomedical engineering. The study by Liu et al. (2022) shows how surface modifications can inhibit bacterial colonization, a crucial aspect in preventing implant infections (Liu et al., 2022).
Propiedades
Fórmula molecular |
C14H13O3- |
|---|---|
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/p-1/t9-/m0/s1 |
Clave InChI |
CMWTZPSULFXXJA-VIFPVBQESA-M |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |
Sinónimos |
Aleve Anaprox Methoxypropiocin Naprosin Naprosyn Naproxen Naproxen Sodium Naproxenate, Sodium Proxen Sodium Naproxenate Sodium, Naproxen Synflex |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

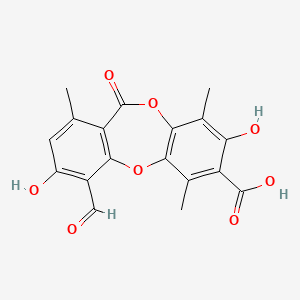
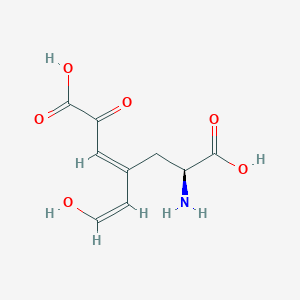


![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)
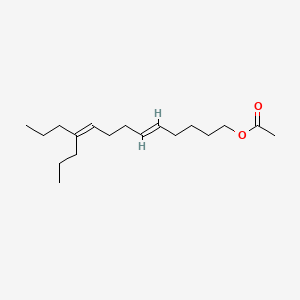
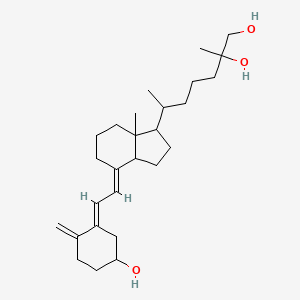
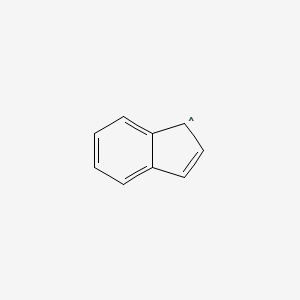
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
